N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxamide
Overview
Description
N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxamide is a complex organic compound that features a thiophene ring, a furan ring, and various functional groups including a benzyl group, a carbamoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Thiophene and Furan Rings: The thiophene and furan rings can be coupled using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Introduction of the Carbamoyl and Carboxamide Groups: The carbamoyl and carboxamide groups can be introduced through nucleophilic substitution reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the thiophene or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogenated or other functional groups.
Scientific Research Applications
N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, blocking of receptor-ligand interactions, or interference with DNA replication and transcription.
Comparison with Similar Compounds
N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxamide can be compared with similar compounds such as:
N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylfuran-3-amine: Similar structure but with an amine group instead of a carboxamide group.
N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylfuran-3-alcohol: Similar structure but with an alcohol group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-14(7-8-23-11)17(22)20-18-15(16(19)21)10-13(24-18)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIODTYENSWLOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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